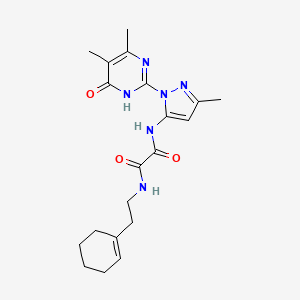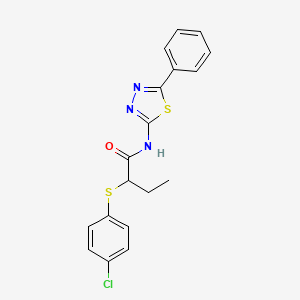
2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorinated aromatic compounds and thiol derivatives.
Formation of the Butanamide Moiety: The final step involves the coupling of the thiadiazole derivative with a butanoyl chloride or butanoic acid derivative under amide formation conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, compounds like this compound are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. They may also find applications in agriculture as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to the modulation of biological pathways. For example, they may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- 2-((4-chlorophenyl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide
- 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
Uniqueness
The uniqueness of 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide lies in its specific substitution pattern and the presence of both chlorophenyl and thiadiazole moieties. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-2-15(24-14-10-8-13(19)9-11-14)16(23)20-18-22-21-17(25-18)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGPHRKTGKOVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)
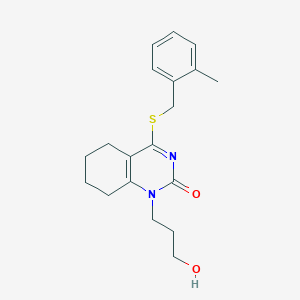
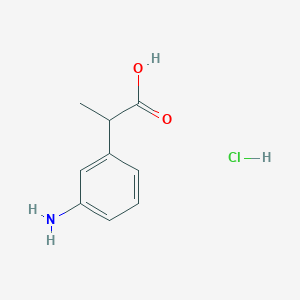
![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/new.no-structure.jpg)
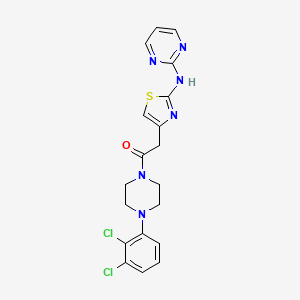
![N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B2996104.png)
![2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2996105.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2996109.png)
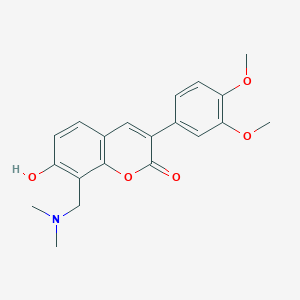
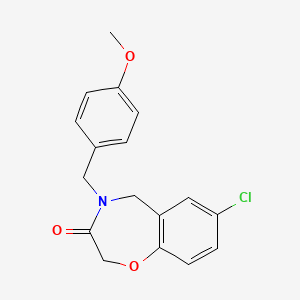
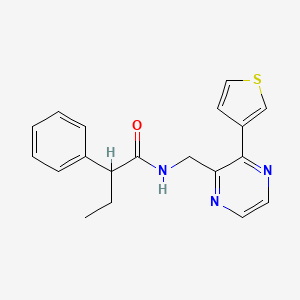
![2-cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B2996116.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid](/img/structure/B2996117.png)
